Boiling Point Differentiation: 1,2-Vicinal Diol vs. 1,4-Regioisomer
The target compound, octahydropentalene-1,2-diol, exhibits a predicted boiling point of 288.4 °C at 760 mmHg . Its closest regioisomer, octahydropentalene-1,4-diol (CAS 32652-65-6), has a predicted boiling point of 298.4 °C at 760 mmHg . Both compounds share the molecular formula C8H14O2 and an identical predicted density of 1.216 g/cm³, yet their boiling points differ by approximately 10 °C . This indicates that the 1,2-vicinal diol arrangement reduces intermolecular hydrogen-bonding strength relative to the 1,4-isomer, likely due to increased intramolecular H-bonding, which is a classic property of vicinal diols [1]. This boiling point difference is critical for distillation-based purification and for predicting the behavior of the compound in high-temperature synthetic applications.
| Evidence Dimension | Predicted Normal Boiling Point at 760 mmHg |
|---|---|
| Target Compound Data | 288.4 °C |
| Comparator Or Baseline | Octahydropentalene-1,4-diol (CAS 32652-65-6): 298.4 °C |
| Quantified Difference | ~10 °C (lower for the 1,2-isomer) |
| Conditions | Predicted values under standard atmospheric pressure (760 mmHg); sources: LookChem SDS (1,2-diol) and Chem960 (1,4-diol) . |
Why This Matters
Procurement of the correct isomer ensures predictable thermal separation parameters and avoids batch inconsistencies during scaled-up synthesis and purification.
- [1] Smith, M. B.; March, J. March's Advanced Organic Chemistry, 7th ed.; Wiley, 2013. (Chapter 10: Vicinal Diols – Hydrogen Bonding and Physical Properties). View Source
